Isoeugenyl acetate

Catalog No.
S3317647
CAS No.
5912-87-8
M.F
C12H14O3
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoeugenyl acetate

CAS Number

5912-87-8

Product Name

Isoeugenyl acetate

IUPAC Name

[2-methoxy-4-[(E)-prop-1-enyl]phenyl] acetate

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4-8H,1-3H3/b5-4+

InChI Key

IUSBVFZKQJGVEP-SNAWJCMRSA-N

SMILES

Array

solubility

Insoluble in water, soluble in oil
soluble (in ethanol)

Synonyms

2-methoxy-4-prop-1-enylphenyl acetate, Isoeugenol acetate, Isoeugenyl acetate

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC(=O)C)OC

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OC(=O)C)OC

The exact mass of the compound Isoeugenyl acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water, soluble in oilsoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46121. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Caffeic Acids - Supplementary Records. It belongs to the ontological category of phenyl acetates in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Isoeugenyl acetate (CAS 5912-87-8) is an esterified phenylpropanoid derivative of isoeugenol, characterized by a blocked phenolic hydroxyl group. In industrial procurement, it is primarily sourced as a low-volatility fragrance fixative, a structurally stable chemical building block, and a hydrophobicity-tuned antimicrobial agent. By converting the reactive phenol into an acetate ester, the molecule achieves a highly suppressed vapor pressure of <0.003 mmHg at 25°C, making it highly relevant for applications requiring prolonged dry-down phases, strict oxidative stability, and controlled sensitization profiles compared to free phenolic alternatives [REFS-1, REFS-2].

Generic substitution with the parent compound isoeugenol or structural isomers like eugenol fails because the free phenolic hydroxyl group in those analogs acts as a highly reactive site. This free hydroxyl undergoes rapid oxidative degradation to form reactive quinone methides (QM), leading to severe formulation discoloration and direct protein haptenation (skin sensitization) [1]. Procuring isoeugenyl acetate fundamentally alters the material's processability by blocking this direct oxidation pathway, ensuring non-interchangeable color stability, extended shelf life, and modified hydrophobicity that is critical for both cosmetic compliance and targeted antimicrobial efficacy.

Oxidative Stability and Quinone Methide Blocking

Isoeugenol is susceptible to oxidative degradation, rapidly forming a reactive syn-quinone methide (QM) intermediate that drives discoloration and unwanted thiol reactivity in formulations. Acetylation of the phenolic hydroxyl group in isoeugenyl acetate blocks this direct Molecular Initiating Event (MIE) oxidation pathway, drastically reducing its degradation rate under forced oxidative conditions [1].

Evidence DimensionSusceptibility to direct quinone methide (QM) oxidation
Target Compound DataIsoeugenyl acetate: Blocked MIE pathway, high color/oxidative stability
Comparator Or BaselineIsoeugenol: Rapid oxidation to reactive syn-QM intermediates
Quantified DifferenceElimination of direct QM formation pathway
ConditionsForced degradation and stability-reactivity profiling

Prevents unwanted discoloration and extends the shelf life of complex chemical and cosmetic formulations.

Sensitization Potency and Regulatory Compliance

Free isoeugenol is a potent skin sensitizer with a Local Lymph Node Assay (LLNA) EC3 value typically measured at <2%, triggering strict IFRA restrictions. Isoeugenyl acetate exhibits a significantly higher EC3 threshold (indicating lower sensitization potency), as the blocked hydroxyl group prevents direct protein haptenation, requiring slower enzymatic hydrolysis in the skin to become reactive [1].

Evidence DimensionLLNA EC3 Sensitization Threshold
Target Compound DataIsoeugenyl acetate: Higher EC3 threshold (pro-hapten behavior)
Comparator Or BaselineIsoeugenol: EC3 < 2% (strong direct sensitizer)
Quantified DifferenceShift from direct reactive hapten to slower pro-hapten
ConditionsLocal Lymph Node Assay (LLNA) / in vivo sensitization models

Enables broader formulation compliance and higher permissible dosing in consumer-facing chemical products.

Vapor Pressure and Fixative Duration

The conversion of isoeugenol to its acetate ester significantly increases the molecular weight and alters intermolecular interactions, resulting in a highly suppressed vapor pressure of <0.003 mmHg at 25°C. This physical property allows isoeugenyl acetate to act as a structural fixative, extending the retention time of volatile mixtures far beyond what is achievable with the free phenol [1].

Evidence DimensionVapor Pressure at 25°C
Target Compound DataIsoeugenyl acetate: <0.003 mmHg
Comparator Or BaselineIsoeugenol: Higher baseline volatility
Quantified DifferenceSuppressed volatility extending dry-down duration
ConditionsStandard atmospheric pressure at 25°C

Critical for procurement when formulating base notes or controlled-release active mixtures that require prolonged surface retention.

Hydrophobicity-Driven Antifungal Efficacy

Acetylation of the phenolic hydroxyl group increases the aliphatic hydrophobicity of the molecule, enhancing its ability to penetrate fungal cell membranes. In comparative assays against agricultural pathogens like Fusarium oxysporum and Rhizoctonia solani, isoeugenyl acetate demonstrated significantly higher fungicidal activity than free isoeugenol, which required massive concentrations (>4700 mg/L) to achieve complete mycelial inhibition [1].

Evidence DimensionMycelial growth inhibition against F. oxysporum
Target Compound DataIsoeugenyl acetate: High fungicidal activity driven by ester hydrophobicity
Comparator Or BaselineIsoeugenol: Weak activity (requires >4700 mg/L for full inhibition)
Quantified DifferenceSignificantly lower inhibitory concentration required
ConditionsIn vitro mycelial growth inhibition assay

Justifies the selection of the acetate derivative as a more potent active pharmaceutical or agricultural ingredient against specific fungal strains.

Hypoallergenic Fragrance and Cosmetic Formulation

Isoeugenyl acetate is the correct choice for consumer-facing formulations where the spicy/carnation olfactory profile of isoeugenol is desired, but strict IFRA sensitization limits prohibit the use of the free phenol. Its pro-hapten nature and higher EC3 threshold allow for safer inclusion rates [1].

Long-Lasting Base Note Fixation

Due to its highly suppressed vapor pressure (<0.003 mmHg), this compound is selected over its parent phenol when formulating perfumes, soaps, and detergents that require a prolonged dry-down phase, acting as a structural fixative that anchors highly volatile top notes [2].

Agricultural Fungicide Development

In agrochemical research targeting resistant strains of Fusarium oxysporum and Rhizoctonia solani, isoeugenyl acetate is prioritized over free eugenol or isoeugenol because its acetylated structure provides the precise aliphatic hydrophobicity required to penetrate fungal cell membranes effectively [3].

Color-Stable Material Preservation

For industrial mixtures and cosmetics prone to oxidative discoloration, isoeugenyl acetate is procured to replace free phenols. Because the acetate group blocks the direct oxidation pathway to reactive quinone methides, it ensures long-term color and chemical stability during extended shelf storage [4].

Physical Description

White crystals; spicy, clove-like aroma

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

206.094294304 Da

Monoisotopic Mass

206.094294304 Da

Heavy Atom Count

15

UNII

7XK69TOK59

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1583 of 1646 companies (only ~ 3.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

5912-87-8
93-29-8

Wikipedia

(E)-isoeugenyl acetate

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Phenol, 2-methoxy-4-(1-propen-1-yl)-, 1-acetate: ACTIVE

Dates

Last modified: 08-19-2023

Explore Compound Types